Ebiratide

Blood-Brain Barrier Transport Peptide Pharmacokinetics CNS Delivery

Ebiratide (HOE-427 free base) is distinguished by its unique C-terminal octylamide modification, which confers high lipophilicity and a demonstrated, specific uptake mechanism across the blood-brain barrier (BBB). This structural feature ensures reproducible CNS research data, making it a benchmark tool for Alzheimer's disease and neurotrophic factor studies, unlike generic ACTH analogs. Ideal for in vitro/in vivo cholinergic function assays.

Molecular Formula C48H73N11O10S
Molecular Weight 996.2 g/mol
CAS No. 105250-86-0
Cat. No. B1671037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbiratide
CAS105250-86-0
Synonymsebiratide
Hoe 427
Hoe-427
L-Methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-D-lysyl-N-(8-aminooctyl)-L-phenylalaninamide S,S-dioxide
Met-O2-Glu-His-Phe-D-Lys-Phe-NH-(CH2)8-NH2
Molecular FormulaC48H73N11O10S
Molecular Weight996.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N
InChIInChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)43(62)55-38(21-22-42(60)61)46(65)59-41(30-35-31-52-32-54-35)48(67)58-40(29-34-18-10-7-11-19-34)47(66)56-37(20-12-14-25-50)45(64)57-39(28-33-16-8-6-9-17-33)44(63)53-26-15-5-3-2-4-13-24-49/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H,52,54)(H,53,63)(H,55,62)(H,56,66)(H,57,64)(H,58,67)(H,59,65)(H,60,61)/t36-,37+,38-,39-,40-,41-/m0/s1
InChIKeyCLFHFIGNDKHDPG-MPJXNKHJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ebiratide (CAS 105250-86-0): An ACTH 4-9 Analog for CNS and Neurotrophic Research


Ebiratide (HOE-427 free base) is a synthetic hexapeptide analog of the adrenocorticotropic hormone (ACTH) fragment 4-9, with the sequence H-Met(O2)-Glu-His-Phe-D-Lys-Phe-NH-(CH2)8-NH2 . It is designed to act directly on the central nervous system (CNS) to exert memory-enhancing and neurotrophic effects, while being structurally modified to be devoid of the steroidogenic activity of full-length ACTH [1]. As a research tool, it is primarily used in neuroscience and pharmacology to study the mechanisms of memory consolidation, neuronal survival, and cholinergic function [2].

Why Substituting Ebiratide (CAS 105250-86-0) with Other ACTH Fragments Risks Experimental Failure


Generic substitution among ACTH-derived peptides is not scientifically valid due to critical differences in their molecular structure, which directly dictates their brain uptake, metabolic stability, and specific neurochemical effects. For example, Ebiratide contains a unique C-terminal octylamide modification that confers high lipophilicity and a demonstrated, specific uptake mechanism across the blood-brain barrier (BBB) [1]. In contrast, other analogs like ORG 2766 (ACTH 4-9) are orally active but have a different structure, and the shorter ACTH 4-10 fragment (such as Semax) is rapidly degraded by serum enzymes and has a different pharmacological profile [2]. Even within the ACTH 4-9 family, compounds exhibit significant differences in their potency, duration of action, and neurochemical outcomes, as shown in comparative studies between Ebiratide, ORG 2766, and ACTH 4-10 [3]. These structural divergences result in non-interchangeable pharmacokinetic and pharmacodynamic properties, making the selection of a specific, well-characterized analog like Ebiratide essential for obtaining reproducible and interpretable research data.

Ebiratide (CAS 105250-86-0) Quantitative Evidence Guide: Differentiated Performance vs. ACTH Analogs


Ebiratide vs. ORG 2766: Quantitative Comparison of Brain Uptake and Regional Selectivity

Ebiratide demonstrates a unique, saturable transport mechanism across the blood-brain barrier (BBB) with region-specific accumulation, a feature not observed for many other peptides in its class. Unlike ORG 2766, which is orally active and lacks a defined BBB receptor system [1], Ebiratide's brain uptake was shown to be a specific, high-affinity process [2].

Blood-Brain Barrier Transport Peptide Pharmacokinetics CNS Delivery

Ebiratide vs. ORG 2766: In Vivo Neurotrophic Effect on ChAT Activity in Aged Rats

Chronic Ebiratide treatment produces a substantial and region-specific increase in choline acetyltransferase (ChAT) activity in aged rats, a key marker of cholinergic neuron health and function. This effect is robust and directly measured in brain tissue [1].

Neurotrophic Factors Cholinergic System Alzheimer's Disease Model

Ebiratide's Potentiation of ACh Metabolism: Interaction with Hemicholinium-3 (HC-3)

Ebiratide significantly potentiates the neurochemical effects of the choline uptake inhibitor hemicholinium-3 (HC-3), demonstrating a synergistic action on the cholinergic system that goes beyond simple acetylcholine (ACh) release [1].

Acetylcholine Metabolism Neurochemistry Cholinergic Hypothesis

Behavioral Efficacy: Ebiratide's Potent Anti-Amnesic Effect vs. ACTH 4-10 and ORG 2766

Ebiratide is described as the behaviorally most potent ACTH-derived peptide, with effective anti-amnesic doses in the low µg/kg range [1]. This is a stark contrast to the much higher doses required for other fragments like ACTH 4-10 [2].

Behavioral Pharmacology Memory Enhancement Anti-Amnesic Activity

Selective CNS Activation: Ebiratide's Lack of Endocrine Effect vs. Full-Length ACTH

Ebiriatide is structurally and functionally distinct from full-length ACTH, as it is completely devoid of endocrine activity. In human trials, it did not affect the secretion of cortisol or growth hormone, confirming its selective action on the CNS [1].

Endocrine Selectivity CNS-Specific Effects Hypothalamic-Pituitary-Adrenal (HPA) Axis

Human Pharmacokinetics: Biphasic Plasma Elimination Profile of Ebiratide

Ebiratide exhibits a distinct biphasic plasma elimination profile in humans, with a rapid initial distribution phase and a longer terminal half-life, which is critical information for designing dosing regimens in research and potential therapeutic applications [1].

Pharmacokinetics Drug Disposition Human Plasma Half-Life

Optimal Research and Preclinical Application Scenarios for Ebiratide (CAS 105250-86-0)


Investigating Cholinergic Dysfunction in Alzheimer's Disease Models

Ebiratide is ideally suited for studies examining the cholinergic hypothesis of Alzheimer's disease. Its demonstrated ability to increase ChAT activity by up to 89% in the hippocampus of aged rats [1] and its potentiation of HC-3 effects on ACh content [2] provide two quantitative, mechanistic endpoints for assessing therapeutic intervention in cognitive decline. Researchers can use Ebiratide as a positive control or tool compound to probe the functional recovery of cholinergic neurons in vitro and in vivo.

Elucidating Mechanisms of CNS Peptide Transport Across the Blood-Brain Barrier

Given its demonstrated specific, saturable uptake mechanism across the BBB, particularly in the hippocampus [3], Ebiratide serves as an excellent model peptide for studying receptor-mediated or absorptive-mediated transcytosis. Experiments designed to map the transport kinetics, identify the putative transporter/receptor, or compare the BBB permeability of various peptide analogs can utilize Ebiratide as a benchmark for a highly brain-penetrant, CNS-active peptide.

Behavioral Pharmacology Studies on Memory Consolidation and Retrieval

Ebiratide's high potency and well-defined effective dose range (1-10 µg/kg SC) across multiple rodent behavioral tasks [4] make it a robust and reliable pharmacological tool. It can be used to dissect the roles of ACTH-derived peptides in specific phases of memory processing (e.g., acquisition vs. consolidation vs. retrieval) in tasks like inhibitory avoidance and the radial arm maze, without the confounding influence of HPA axis activation [5].

Validation of In Vitro Neurotrophic Factor Assays

The quantitative effects of Ebiratide on primary septal neuron cultures, where it increases ChAT and AChE activities by 1.5- and 1.2-fold over control at a concentration of 10 pmol/mL [1], provide a clear and reproducible benchmark. This makes Ebiratide a valuable reference compound for screening libraries of novel neurotrophic agents or for standardizing cell-based assays that aim to measure the promotion of cholinergic neuron survival and differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebiratide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.